molecular formula C16H22ClN5O2 B2512056 8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione CAS No. 923504-41-0

8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione

Cat. No. B2512056
CAS RN: 923504-41-0
M. Wt: 351.84
InChI Key: VNDGWPJWQQRABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione is a useful research compound. Its molecular formula is C16H22ClN5O2 and its molecular weight is 351.84. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Research has demonstrated that derivatives of imidazo-purines, including structures similar to the compound , have shown promising results in affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in the development of antidepressant and anxiolytic-like medications. For instance, studies have found that certain arylpiperazinylalkyl purine-2,4-diones exhibit significant affinity towards 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors, indicating their potential for treating depressive and anxiety disorders (Zagórska et al., 2015).

Synthesis and Chemical Properties

The synthesis and evaluation of imidazo-purine derivatives have been a subject of interest, leading to the development of compounds with varying receptor activities and pharmacological potential. For example, studies on the synthesis of mesoionic purinone analogs and their properties have provided insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Coburn & Taylor, 1982).

Antiviral Activity

The antiviral properties of imidazo-purine nucleosides and nucleotides have been explored, with research indicating that certain derivatives may exhibit moderate activity against viruses such as herpes and rhinovirus at non-toxic dosage levels. This suggests the potential for developing new antiviral agents based on imidazo-purine structures (Kim et al., 1978).

properties

IUPAC Name

6-(2-chloroethyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O2/c1-4-5-6-8-21-14(23)12-13(19(3)16(21)24)18-15-20(9-7-17)11(2)10-22(12)15/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDGWPJWQQRABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione

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